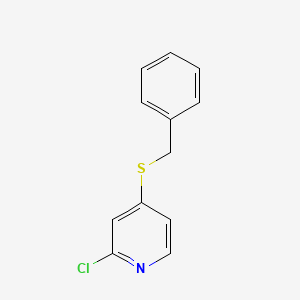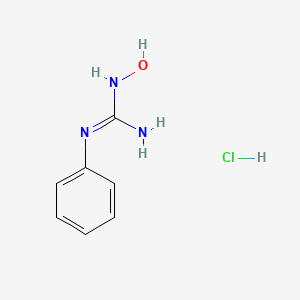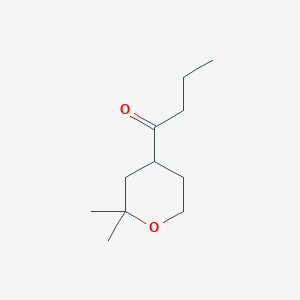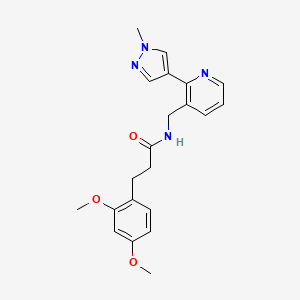![molecular formula C11H16N2O B2567477 Spiro[2,3-Dihydro-1H-pyrrolo[1,2-a]pyrazin-4,4'-oxan] CAS No. 2375274-73-8](/img/structure/B2567477.png)
Spiro[2,3-Dihydro-1H-pyrrolo[1,2-a]pyrazin-4,4'-oxan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Wissenschaftliche Forschungsanwendungen
- Spiro[2,3-Dihydro-1H-pyrrolo[1,2-a]pyrazin-4,4'-oxan]-Derivate haben eine starke antimikrobielle Wirkung gezeigt. Forscher haben ihre Aktivität gegen Bakterien, Pilze und multiresistente Stämme untersucht . Diese Verbindungen könnten wertvoll bei der Bekämpfung von Infektionskrankheiten sein.
- Einige Pyrrolopyrazin-Derivate zeigen entzündungshemmende Eigenschaften. Durch die Modulation entzündungsfördernder Signalwege könnten sie zur Entwicklung neuer entzündungshemmender Medikamente beitragen. Weitere Studien sind erforderlich, um ihre Wirkmechanismen aufzuklären .
- Spiro[2,3-Dihydro-1H-pyrrolo[1,2-a]pyrazin-4,4'-oxan]-Derivate haben sich als vielversprechend für den Einsatz als antivirale Mittel erwiesen. Ihr Potenzial gegen Virusinfektionen sollte weiter untersucht werden, insbesondere im Zusammenhang mit neu auftretenden Viren .
- Verbindungen mit diesem Gerüst zeigen antioxidative Aktivität. Das Verständnis ihrer Rolle im Management von oxidativem Stress könnte zu therapeutischen Anwendungen bei Erkrankungen führen, die mit oxidativem Schaden zusammenhängen .
- Forscher haben das Antitumor-Potenzial von Pyrrolopyrazin-Derivaten untersucht. Diese Verbindungen könnten das Wachstum von Krebszellen beeinflussen und sind daher interessante Kandidaten für die onkologische Forschung .
- 5H-Pyrrolo[2,3-b]pyrazin-Derivate wurden als Kinase-Inhibitoren identifiziert. Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, und ihre gezielte Blockierung ist relevant für die Krebstherapie und andere Krankheiten .
Antibakterielle Eigenschaften
Anti-inflammatorisches Potenzial
Antivirale Aktivität
Antioxidative Wirkungen
Antitumor-Eigenschaften
Kinase-Inhibition
Obwohl die biologischen Aktivitäten von Pyrrolopyrazin-Derivaten faszinierend sind, bleiben Lücken in unserem Verständnis. Weitere Forschung ist erforderlich, um ihre genauen Wirkmechanismen aufzudecken und ihr Potenzial in der Medikamentenentwicklung zu untersuchen. Medizinchemiker können diese Informationen nutzen, um neue Wirkstoffe für verschiedene Krankheiten zu entwickeln und zu synthetisieren .
Wirkmechanismus
Zukünftige Richtungen
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Biochemische Analyse
Biochemical Properties
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exhibits a range of biochemical properties that make it a valuable tool in biochemical reactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has demonstrated inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling pathways. The interaction between Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] and these kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction .
Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] has been found to interact with proteins involved in oxidative stress responses. This interaction enhances the compound’s antioxidant properties, which can protect cells from damage caused by reactive oxygen species .
Cellular Effects
The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the inhibition of specific signaling pathways, such as the mitogen-activated protein kinase pathway, which is often dysregulated in cancer .
Furthermore, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] influences cellular metabolism by affecting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. This results in altered energy production and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition. For example, the compound’s interaction with kinases results in the inhibition of phosphorylation events critical for cell signaling .
Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in cell proliferation, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduction of oxidative stress . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within the cell . The compound’s influence on metabolic pathways underscores its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, the interaction with transporters can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific subcellular compartments . These modifications can affect the compound’s stability, activity, and overall function within the cell.
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-10-8-12-9-11(13(10)5-1)3-6-14-7-4-11/h1-2,5,12H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERKQLTIMUKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)
![N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide](/img/structure/B2567398.png)



![methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate](/img/structure/B2567405.png)

![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)

![6-Ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)
![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2567415.png)


